4-(4-chlorophenyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Overview
Description
4-(4-chlorophenyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide is 345.1244046 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has led to the synthesis of novel compounds involving piperazine derivatives, which have been tested for their antimicrobial activities. One study involved the synthesis of 1,2,4-triazole derivatives and their subsequent evaluation against a range of microorganisms, finding some compounds with good or moderate activities (Bektaş et al., 2010).
Dopamine D(3) Receptor Ligands
Another area of research focuses on the modification of benzamide derivatives to explore their affinity towards dopamine D(3) receptors. These studies aim to identify structural features that could lead to enhanced receptor affinity, leading to the discovery of several high-affinity D(3) ligands (Leopoldo et al., 2002).
Anti-inflammatory and Analgesic Agents
Further investigations have explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These compounds exhibited significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory properties, positioning them as promising candidates for drug development (Abu‐Hashem et al., 2020).
Electrochemical Characterization
The electrochemical behavior and voltammetric determination of aryl piperazines have been studied, highlighting a methodology for the detection and quantification of such compounds in biological matrices. This research contributes to forensic and toxicological analyses, providing a foundation for detecting designer drugs (Milanesi et al., 2021).
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-4-2-3-15(13-17)20-18(23)22-11-9-21(10-12-22)16-7-5-14(19)6-8-16/h2-8,13H,9-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRECFFJFFLEDHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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